molecular formula C6H11N3O B12109036 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

Cat. No.: B12109036
M. Wt: 141.17 g/mol
InChI Key: WODSLBSTESLUBC-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of an amidoxime with a nitrile in the presence of an acid catalyst . Another approach involves the use of carbon disulfide and potassium hydroxide in ethanol, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    1,2,5-Oxadiazole (Furazan): Known for its energetic properties.

    1,3,4-Oxadiazole: Exhibits different electronic properties due to the position of nitrogen atoms.

    1,2,3-Oxadiazole: Less common but has unique reactivity.

Uniqueness: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various enzymes makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)propan-1-amine

InChI

InChI=1S/C6H11N3O/c1-3-5(7)6-8-4(2)10-9-6/h5H,3,7H2,1-2H3

InChI Key

WODSLBSTESLUBC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NOC(=N1)C)N

Origin of Product

United States

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